

spectroscopic analysis (NMR, IR, Mass Spec) of 2-(propylthio)nicotinic acid.

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Compound of Interest

Compound Name: 2-(Propylthio)nicotinic acid

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Spectroscopic Profile of 2-(propylthio)nicotinic acid: A Technical Guide

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This technical guide provides an in-depth spectroscopic analysis of **2-(propylthio)nicotinic acid**, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The structural characterization of **2-(propylthio)nicotinic acid** ($C_9H_{11}NO_2S$, Molecular Weight: 197.25 g/mol) is achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Table 1: Predicted 1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5-8.7	dd	1H	H6 (Pyridine)
~8.1-8.3	dd	1H	H4 (Pyridine)
~7.1-7.3	dd	1H	H5 (Pyridine)
~3.2-3.4	t	2H	-S-CH ₂ -CH ₂ -CH ₃
~1.6-1.8	sextet	2H	-S-CH ₂ -CH ₂ -CH ₃
~0.9-1.1	t	3H	-S-CH ₂ -CH ₂ -CH ₃
~12.0-13.0	br s	1H	-COOH

Note: Predicted values are based on the analysis of nicotinic acid and related 2-substituted pyridine derivatives. Actual experimental values may vary based on solvent and concentration.

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~168-172	-COOH
~160-163	C2 (Pyridine)
~152-155	C6 (Pyridine)
~138-141	C4 (Pyridine)
~125-128	C3 (Pyridine)
~120-123	C5 (Pyridine)
~34-37	-S-CH ₂ -CH ₂ -CH ₃
~22-25	-S-CH ₂ -CH ₂ -CH ₃
~13-15	-S-CH ₂ -CH ₂ -CH ₃

Note: Predicted values are based on analogous structures and may differ from experimental results.

Table 3: IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~2960, 2930, 2870	Medium	C-H stretch (Aliphatic)
~1700-1725	Strong	C=O stretch (Carboxylic Acid)
~1580, 1470	Medium-Strong	C=C and C=N stretch (Pyridine ring)
~1300	Medium	C-O stretch
~1250	Medium	S-CH ₂ stretch

Data is based on the gas-phase IR spectrum available in the NIST WebBook.[\[1\]](#)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
197	High	[M] ⁺ (Molecular Ion)
154	High	[M - C ₃ H ₇] ⁺
126	Medium	[M - COOH - C ₂ H ₄] ⁺
110	Medium	[C ₅ H ₄ NCO] ⁺
78	Medium	[C ₅ H ₄ N] ⁺

Data is derived from the electron ionization mass spectrum available in the NIST WebBook.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-(propylthio)nicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2-(propylthio)nicotinic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
 - Calibrate the spectrum using the residual solvent peak as an internal standard.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of solid **2-(propylthio)nicotinic acid** directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample to ensure good contact with the crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

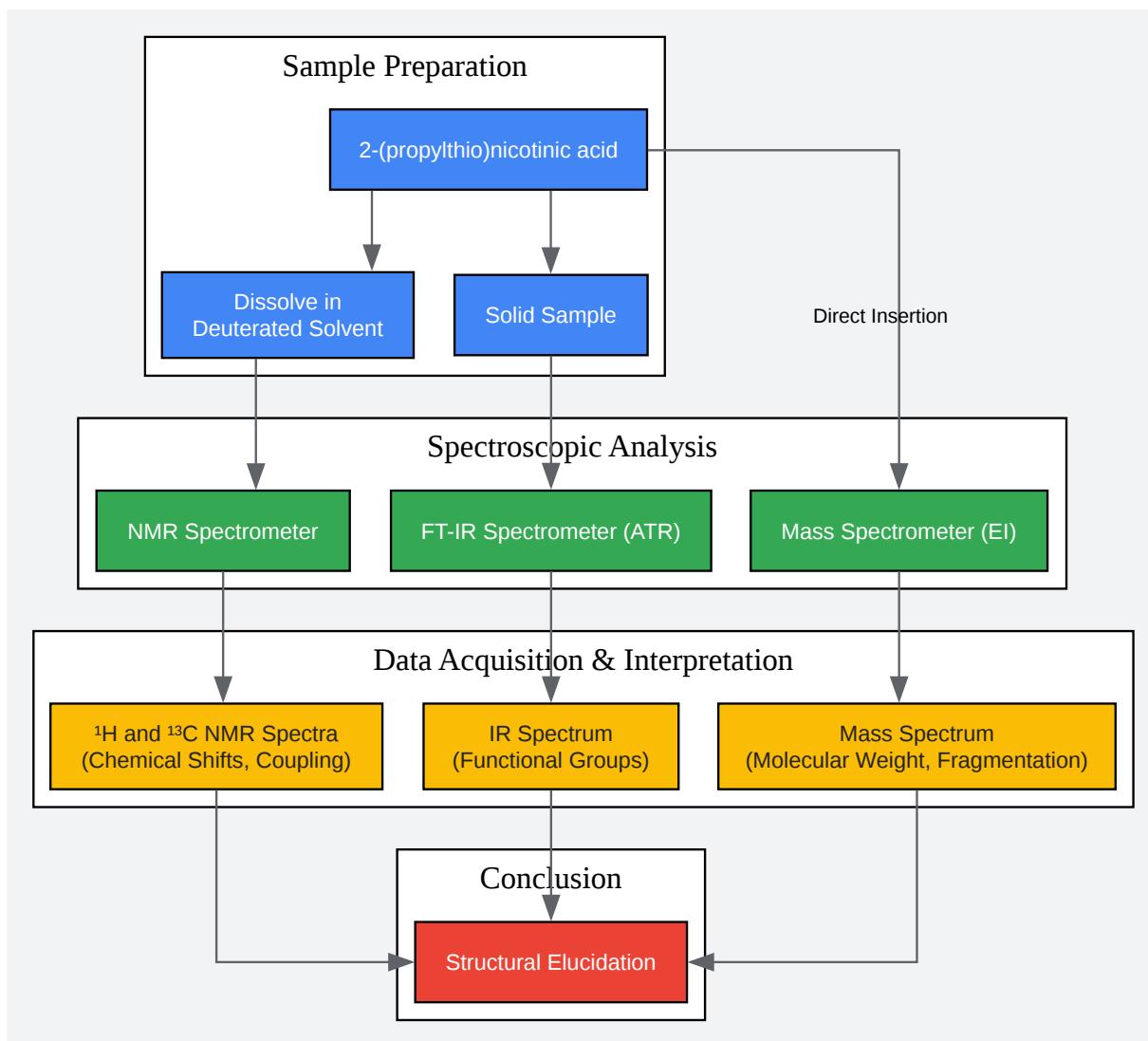
Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
- Instrumentation: Employ a mass spectrometer with an electron ionization source.
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

- Detection: Detect the ions and generate a mass spectrum that plots relative intensity versus m/z.

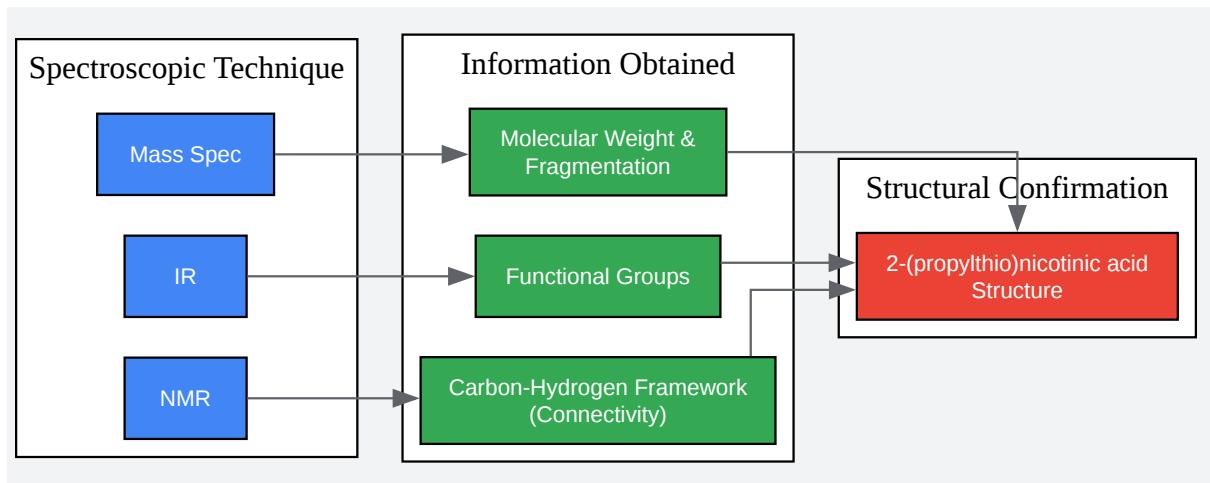
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2-(propylthio)nicotinic acid**.



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Caption: Experimental workflow for spectroscopic analysis.



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Caption: Relationship between techniques and structural data.

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References

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